2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure consists of:
- A central acetamide backbone ($$ \text{CH}3\text{CONH}2 $$) modified by a thioxo group ($$ \text{C=S} $$) at the α-carbon.
- A benzylamino substituent ($$ \text{NH}-\text{CH}2-\text{C}6\text{H}_5 $$) attached to the thioxo-bearing carbon.
- A para-methylphenyl group ($$ \text{C}6\text{H}4-\text{CH}_3 $$) linked to the acetamide nitrogen.
The IUPAC name prioritizes the thioxoacetamide core, with substituents ordered by seniority: 2-(benzylamino)-2-thioxoacetamide as the parent chain and N-(4-methylphenyl) as the N-substituent.
Structurally, the molecule can be represented as:
$$
\text{NH}-\text{C}(=\text{S})-\text{C}(\text{NH}-\text{CH}2\text{C}6\text{H}5)-\text{CONH}-\text{C}6\text{H}4-\text{CH}3
$$
The SMILES notation is O=C(C(NCC1=CC=CC=C1)=S)NC2=CC=C(C)C=C2 , while the InChIKey provides a unique identifier for computational databases.
CAS Registry Number and Molecular Formula Analysis
The compound is registered under CAS 380626-05-1 , with the molecular formula $$ \text{C}{16}\text{H}{16}\text{N}_2\text{OS} $$. Key formula characteristics include:
| Component | Count | Role in Structure |
|---|---|---|
| Carbon (C) | 16 | Backbone and aromatic systems |
| Hydrogen (H) | 16 | Saturation of bonds |
| Nitrogen (N) | 2 | Amide and amine functionalities |
| Oxygen (O) | 1 | Carbonyl group |
| Sulfur (S) | 1 | Thioxo group |
The molecular weight is 284.38 g/mol , calculated from isotopic masses. XLogP3 values (~3.5) suggest moderate lipophilicity, influenced by the benzyl and methylphenyl groups.
Alternative Designations in Chemical Databases
This compound is cataloged under multiple aliases across chemical repositories:
Common synonyms include:
Properties
IUPAC Name |
2-(benzylamino)-N-(4-methylphenyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-7-9-14(10-8-12)18-15(19)16(20)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVLKTRINFNXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide typically involves the reaction of benzylamine with 4-methylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioxo group may play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Key Observations:
Synthesis Efficiency : Compound 9 (90% yield) and 22 (80–89% yield) exhibit superior synthetic efficiency compared to 12 (53% yield). This suggests that electron-withdrawing groups (e.g., nitro in 12 ) may complicate reaction pathways .
Melting Points : Higher melting points (e.g., 217°C for 22 ) correlate with increased molecular symmetry and bulky substituents (trimethoxy groups), which enhance crystal lattice stability .
Methoxy/Ethoxy Groups: Ethoxy (compound 10) and methoxy (compound 22) substituents increase solubility in polar solvents but may reduce metabolic stability .
Table 2: Reported Bioactivities of Analogs
Key Insights:
- Anti-inflammatory Potential: The pyridazinone derivative () shares a 4-methylphenyl group with the target compound, suggesting a possible anti-inflammatory role for the target molecule .
- Antimicrobial Trends: Nitrofuryl-containing analogs (e.g., 12) are linked to antimicrobial effects, implying that the target compound’s benzylamino group could be modified to incorporate similar motifs for enhanced activity .
Biological Activity
2-(Benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide, a thioacetamide derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's structure includes a benzylamino group and a thioxoacetamide moiety, which are believed to contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
- IUPAC Name : 2-(Benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide
- Molecular Formula : C16H16N2OS
- Molecular Weight : 284.38 g/mol
Biological Activity Overview
Research indicates that 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide exhibits various biological activities, including:
- Antimicrobial Activity : Investigated against various bacterial strains.
- Anticancer Properties : Explored for potential use in cancer therapy.
Antimicrobial Activity
The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | 30 |
| Escherichia coli | 1.0 µg/mL | 25 |
| Candida albicans | 0.8 µg/mL | 28 |
The compound's mechanism of action appears to involve the inhibition of bacterial DNA gyrase, crucial for DNA replication and transcription. Molecular docking studies suggest that it binds effectively within the active site of DNA gyrase, similar to established antibiotics like ciprofloxacin .
Anticancer Properties
In vitro studies have demonstrated that 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry analysis.
| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 45 |
| A549 (Lung Cancer) | 20 | 40 |
The apoptotic pathway appears to involve the activation of caspases and the release of cytochrome c from mitochondria, indicating a mitochondrial-mediated apoptosis mechanism .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Devi et al. synthesized several thioacetamide derivatives, including 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide. The compound was tested against multiple strains of bacteria and demonstrated significant antimicrobial activity, particularly when formulated with nanoparticles to enhance delivery and efficacy . -
Cytotoxicity Assessment :
Another investigation assessed the cytotoxic effects on VERO cells (normal kidney cells). The results indicated that while the compound was effective against cancer cells, it exhibited relatively low toxicity towards normal cells, suggesting a favorable therapeutic index .
The biological activity of 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits bacterial enzymes critical for survival.
- Apoptosis Induction : It triggers programmed cell death in cancer cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
